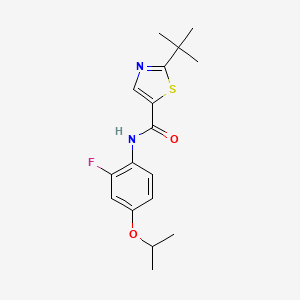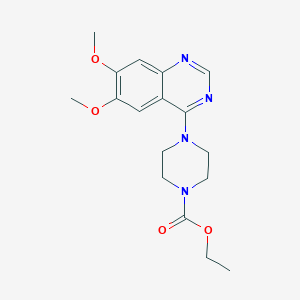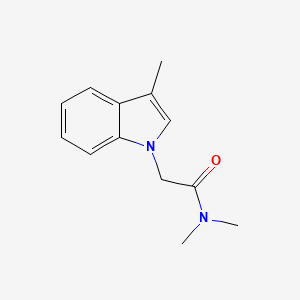
2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This inhibition leads to the downregulation of various pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide in lab experiments include its potential in various research applications and its ability to inhibit various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
For the research on 2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide include further investigation into its potential in cancer research, inflammation research, and neurodegenerative disease research. Additionally, future research should focus on determining the optimal dosage and administration of this compound and exploring its potential in combination with other compounds.
Synthesis Methods
The synthesis of 2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide involves the reaction of 2-fluoro-4-propan-2-yloxyaniline with 2-bromo-2-methylpropanoic acid, followed by the reaction with thiosemicarbazide and trifluoroacetic acid. The final product is obtained by the reaction of the intermediate with tert-butyl isocyanide and subsequent purification steps.
Scientific Research Applications
2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2S/c1-10(2)22-11-6-7-13(12(18)8-11)20-15(21)14-9-19-16(23-14)17(3,4)5/h6-10H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQPBCDLJWRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)NC(=O)C2=CN=C(S2)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2-fluoro-4-propan-2-yloxyphenyl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)
